![molecular formula C14H19BrN2O3S B6587910 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1234909-90-0](/img/structure/B6587910.png)
3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3-Bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide (3-Br-NMSB) is a brominated compound with a unique chemical structure and a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for binding proteins. 3-Br-NMSB is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research. It is used as a reagent for organic synthesis and as a catalyst for chemical reactions. It is also used as a ligand for binding proteins, and as a substrate for enzymatic reactions. 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has been used to synthesize pharmaceuticals and other bioactive compounds, and it has been used to study the mechanism of action of enzymes and proteins.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting potential targets within the mycobacterium tuberculosis h37ra .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins, leading to therapeutic effects.
Biochemical Pathways
Based on the reactions at the benzylic position, it can be inferred that the compound may influence pathways involving bromination, substitution, and oxidation .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth or viability of these bacteria .
Advantages and Limitations for Lab Experiments
3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for binding proteins. It is also relatively inexpensive and easy to obtain. However, 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can be toxic if not handled properly, and it can cause skin irritation if it comes into contact with skin.
Future Directions
There are several potential future directions for research involving 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide. It could be used to develop new pharmaceuticals and other bioactive compounds. It could also be used to study the mechanism of action of enzymes and proteins. Additionally, 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide could be used to study the effects of brominated compounds on the human body, and it could be used to develop new methods of synthesizing brominated compounds. Finally, 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide could be used to develop new catalysts for chemical reactions.
Synthesis Methods
3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can be synthesized in a three-step reaction. The first step involves the reaction of 1-methanesulfonylpiperidine with benzoyl chloride, which produces 1-methanesulfonylpiperidin-4-ylmethylbenzoyl chloride. The second step involves the reaction of the 1-methanesulfonylpiperidin-4-ylmethylbenzoyl chloride with 3-bromopyridine, which produces 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide. The third step involves the hydrolysis of the 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide with aqueous sodium hydroxide, which produces the desired product.
properties
IUPAC Name |
3-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIXOSXHWDICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide |
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